molecular formula C10H10O2 B13603940 2-Propen-1-one, 1-(2-methoxyphenyl)- CAS No. 77942-10-0

2-Propen-1-one, 1-(2-methoxyphenyl)-

Cat. No.: B13603940
CAS No.: 77942-10-0
M. Wt: 162.18 g/mol
InChI Key: POQLWIZNHFQFSK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2-methoxyphenyl)prop-2-en-1-one can be scaled up using similar reaction conditions. The process involves the continuous addition of reactants to a reactor, maintaining optimal temperature and pH conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(2-methoxyphenyl)prop-2-en-1-one exerts its effects involves multiple pathways:

Comparison with Similar Compounds

1-(2-methoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives:

1-(2-methoxyphenyl)prop-2-en-1-one stands out due to its specific ROS-mediated apoptosis mechanism, making it a promising candidate for anticancer research.

Properties

CAS No.

77942-10-0

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-(2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C10H10O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7H,1H2,2H3

InChI Key

POQLWIZNHFQFSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C=C

Origin of Product

United States

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